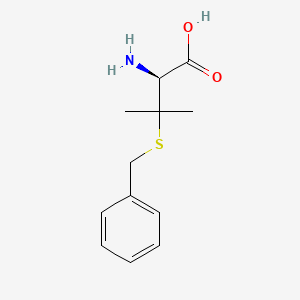

S-Benzyl-D-penicillamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

(2S)-2-amino-3-benzylsulfanyl-3-methylbutanoic acid |

InChI |

InChI=1S/C12H17NO2S/c1-12(2,10(13)11(14)15)16-8-9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |

InChI Key |

YPZAXRYHYTVHPA-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCC1=CC=CC=C1 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to S-Benzyl-D-penicillamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzyl-D-penicillamine, a derivative of the well-known chelating agent D-penicillamine, presents a unique molecular scaffold with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, molecular properties, synthesis, and analytical characterization. Furthermore, it delves into the prospective biological activities of this compound, particularly its role as a potential modulator of cysteine proteases, offering insights for researchers exploring novel therapeutic agents.

Introduction: Unveiling this compound

This compound, systematically named (2S)-2-amino-3-(benzylthio)-3-methylbutanoic acid, is a non-proteinogenic amino acid. It is structurally derived from D-penicillamine, where the thiol group is protected by a benzyl group.[1][2] This modification significantly alters the molecule's physicochemical properties, such as its polarity and reactivity, opening avenues for distinct biological interactions compared to its parent compound. While D-penicillamine is renowned for its metal-chelating properties and use in treating conditions like Wilson's disease and rheumatoid arthritis, the benzylated form offers a platform for investigating other therapeutic applications, including enzyme inhibition.[3][4][5]

This guide serves as a detailed resource for professionals in the field, consolidating critical information on the chemical and molecular characteristics of this compound.

Chemical Structure and Molecular Properties

The molecular structure of this compound is characterized by a chiral center at the alpha-carbon, inheriting the D-configuration from its parent molecule, D-penicillamine. The key structural feature is the thioether linkage formed between the sulfur atom of the penicillamine backbone and the benzyl group.

Table 1: Core Molecular and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(benzylthio)-3-methylbutanoic acid | [1] |

| Synonyms | D-Pen(Bzl)-OH, H-D-Pen(Bzl)-OH | [6] |

| CAS Number | 54536-38-8 | [6] |

| Molecular Formula | C₁₂H₁₇NO₂S | [1] |

| Molecular Weight | 239.34 g/mol | [1] |

| Melting Point | 197-198 °C | [4] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Solubility | Information on specific solubility in various solvents is limited in publicly available literature. However, based on its structure, it is expected to be less soluble in water than D-penicillamine and more soluble in organic solvents. |

Stereochemistry and Structural Insights

Synthesis and Characterization

Synthetic Pathway: Benzylation of D-Penicillamine

The primary route for synthesizing this compound is through the S-alkylation of D-penicillamine with benzyl chloride. This nucleophilic substitution reaction targets the thiol group of D-penicillamine.

A representative synthetic protocol is described in the literature, which involves the reaction of D-penicillamine with benzyl chloride in an aqueous basic solution.[8] The use of a base, such as sodium hydroxide, is essential to deprotonate the thiol group, forming a more nucleophilic thiolate anion that readily reacts with the electrophilic benzyl chloride.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on literature descriptions.[8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

-

Dissolution: Dissolve D-penicillamine in an aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide should be sufficient to deprotonate both the carboxylic acid and the thiol groups.

-

Reaction: Cool the solution in an ice bath and add benzyl chloride dropwise with continuous stirring. The reaction is typically allowed to proceed overnight to ensure complete benzylation.

-

Neutralization and Precipitation: After the reaction is complete, carefully neutralize the solution with a strong acid, such as hydrochloric acid, to a pH where the product precipitates. This compound is expected to be least soluble at its isoelectric point.

-

Isolation and Purification: Collect the resulting white precipitate by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the 7.2-7.4 ppm range and the benzylic methylene protons), the alpha-proton of the amino acid backbone, and the gem-dimethyl protons of the penicillamine moiety. A study on a deuterated analog, N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamine, reported the alpha-proton at 3.28 ppm and the benzylic methylene protons at 3.79 ppm in DMSO-d₆.[2] The aromatic protons were observed in the 7.2-7.42 ppm range.[2]

-

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for the carboxylic acid carbon, the alpha-carbon, the quaternary carbon bearing the gem-dimethyl groups, the carbons of the benzyl group, and the gem-dimethyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the thioether (C-S stretching) functional groups, as well as aromatic C-H and C=C stretching from the benzyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 240.1.

Biological Activity and Potential Applications

While D-penicillamine's biological activity is dominated by its metal chelation and disulfide exchange capabilities, the benzylation of the thiol group in this compound blocks these functions.[3][4] This structural modification directs its potential biological activity towards other targets, most notably enzymes where a bulky hydrophobic group can interact with the active site.

Cysteine Protease Inhibition: A Working Hypothesis

Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including protein turnover, immune response, and infectious diseases.[9] Their active site contains a catalytic dyad of cysteine and histidine. The nucleophilic thiol group of the cysteine residue is essential for their catalytic activity.

It is hypothesized that this compound could act as an inhibitor of certain cysteine proteases. The benzyl group could potentially interact with hydrophobic pockets in the enzyme's active site, leading to competitive inhibition. While direct evidence for this compound as a potent cysteine protease inhibitor is not extensively documented in publicly available literature, the structural similarity to other known inhibitors warrants investigation. The β,β-dimethyl groups on the penicillamine backbone may also contribute to steric hindrance, influencing binding affinity and selectivity.[10]

Figure 2: Hypothesized mechanism of cysteine protease inhibition by this compound.

Experimental Workflow for Assessing Cysteine Protease Inhibition

To evaluate the inhibitory potential of this compound against a specific cysteine protease, a fluorometric activity assay is a standard and sensitive method.

Protocol: Fluorometric Cysteine Protease Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition. Specific concentrations and incubation times should be optimized for the particular enzyme and substrate used.

-

Reagent Preparation:

-

Prepare a stock solution of the cysteine protease in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5, containing a reducing agent like DTT).

-

Prepare a stock solution of a fluorogenic cysteine protease substrate (e.g., a peptide conjugated to a fluorophore like 7-amino-4-methylcoumarin, AMC).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the this compound dilutions to the appropriate wells. Include a control with no inhibitor.

-

Add the cysteine protease solution to all wells and incubate for a pre-determined time at a controlled temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Figure 3: Experimental workflow for a fluorometric cysteine protease inhibition assay.

Conclusion and Future Directions

This compound is a readily accessible derivative of D-penicillamine with distinct physicochemical properties. While its biological activities are not as extensively characterized as its parent compound, its structure suggests a promising avenue for the development of novel enzyme inhibitors, particularly for cysteine proteases. The information and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and potential applications in drug discovery.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 504045, this compound. Retrieved from [Link].

- Mosberg, H. I., et al. (1986). Synthesis of deuterium labelled penicillamine and its use for the assignment of the 1H NMR spectra of two cyclic enkephalin analogs. International Journal of Peptide and Protein Research, 28(6), 633-636.

- Oji, K., et al. (2015). Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate.

-

Wikipedia contributors. (2023, December 27). Penicillamine. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Penicillamine. StatPearls Publishing. Retrieved from [Link]

- Livingstone, D. J., & McIntosh, J. M. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS chemical neuroscience, 12(15), 2856–2865.

- Grzonka, Z., et al. (2001). Structural studies of cysteine proteases and their inhibitors. Acta Biochimica Polonica, 48(1), 1-20.

-

Drugs.com. (2023). Penicillamine Tablets: Package Insert / Prescribing Info. Retrieved from [Link]

Sources

- 1. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Penicillamine - Wikipedia [en.wikipedia.org]

- 4. US4150240A - Method for preparing d-penicillamine and salts thereof - Google Patents [patents.google.com]

- 5. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Physicochemical Profile of S-Benzyl-D-Penicillamine

[1]

Executive Summary

S-Benzyl-D-penicillamine (SBDP) is a semi-synthetic derivative of D-penicillamine (D-Pen) characterized by the benzylation of the sulfhydryl (thiol) group.[1] While the parent compound, D-penicillamine, is a potent copper chelator and anti-rheumatic agent, it is thermodynamically unstable in solution due to rapid oxidative dimerization (disulfide formation).[1]

SBDP represents a thermodynamically stabilized analog where the reactive thiol is "capped" with a benzyl group.[1] This modification drastically alters the physicochemical profile: it shifts the molecule from hydrophilic (LogP ~ -1.[1]8) to lipophilic (LogP > 0), eliminates the risk of disulfide dimerization, and creates a robust probe for structural biology and peptide synthesis.[1] This guide details the thermodynamic parameters, stability limits, and experimental characterization of SBDP.[1]

Physicochemical Characterization

The thermodynamic behavior of SBDP is governed by its zwitterionic crystal lattice and the hydrophobic benzyl moiety.[1]

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Source/Note |

| CAS Number | 54536-38-8 | Specific to S-benzyl-D-isomer |

| Molecular Formula | C₁₂H₁₇NO₂S | |

| Molecular Weight | 239.33 g/mol | |

| Melting Point | 197 – 198 °C | Recrystallized from water; indicates high lattice energy [1] |

| pKa (Carboxyl) | ~1.8 – 2.0 | Protonated at pH < 2 |

| pKa (Amine) | ~7.9 – 8.5 | Deprotonated at pH > 9 |

| LogP (Octanol/Water) | ~ +0.7 to +1.0 (Est.)[1][2][3][4][5] | Significant shift from D-Pen (-1.[1][2][5][6]78) due to benzyl group |

| Solubility | pH-dependent | Soluble in Acid/Base; Low solubility in water at pI (pH ~5) |

| Appearance | White crystalline powder | Stable solid form |

Solubility & Ionization Profile

Unlike D-penicillamine, which is freely water-soluble, SBDP exhibits a U-shaped solubility curve typical of hydrophobic amino acids.[1]

-

pH < 2 (Cationic): High solubility due to protonated amine (

) and protonated carboxyl ( -

pH 4–7 (Zwitterionic): Minimum solubility (Isoelectric point).[1] The molecule exists as a net-neutral zwitterion (

/ -

pH > 9 (Anionic): High solubility due to deprotonated amine (

) and carboxylate (

Thermodynamic Stability Analysis

Solid-State Stability

SBDP exhibits exceptional solid-state stability compared to free thiols.[1]

-

Thermal Resistance: The high melting point (197–198 °C) suggests a strong intermolecular hydrogen bonding network in the crystal lattice, likely involving the carboxylate and ammonium groups.[1]

-

Hygroscopicity: The benzyl group reduces hygroscopicity compared to D-Pen, making the solid less prone to moisture-induced degradation (caking/hydrolysis).[1]

Solution-State Chemical Stability

The core thermodynamic advantage of SBDP is the S-Benzyl protection .[1]

A. Prevention of Dimerization (Oxidative Stability)

The primary degradation pathway for D-penicillamine is the formation of D-penicillamine disulfide or mixed disulfides (with Cysteine).[1]

-

Mechanism:

-

SBDP Behavior: The benzyl ether bond (

) is chemically inert to mild oxidants (air, dissolved oxygen).[1] SBDP cannot dimerize , rendering it stable in solution for prolonged periods where D-Pen would degrade.[1]

B. Thioether Oxidation (Stress Conditions)

Under forced stress (strong oxidants like

-

Stage 1: Sulfoxide formation (

).[1] Chiral center at Sulfur may be introduced.[1] -

Stage 2: Sulfone formation (

).[1] -

Thermodynamics: The activation energy for thioether oxidation is significantly higher than for thiol dimerization, confirming superior stability.[1]

C. Hydrolytic Stability

The C-S bonds (Alkyl-S-Alkyl) are stable to aqueous acid and base.[1] Cleavage of the benzyl group requires harsh reducing conditions (e.g., Sodium in liquid ammonia) or superacids (HF), making it stable under standard physiological and formulation conditions.[1]

Visualization: Stability & Degradation Logic[1]

The following diagram illustrates the divergent degradation pathways of the parent D-Penicillamine versus the stabilized S-Benzyl derivative.

Caption: Comparative stability pathways showing the blockade of dimerization in this compound.

Experimental Protocols

Protocol: Purity & Stability Assay (HPLC-UV)

To quantify thermodynamic stability or degradation rates, use this self-validating Reverse Phase HPLC method.[1]

Materials:

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Detection: UV @ 214 nm (Amide/Peptide bond) and 254 nm (Benzyl ring).

Methodology:

-

Gradient: 5% B to 60% B over 20 minutes. (The hydrophobic benzyl group requires higher organic content for elution compared to D-Pen).[1]

-

Sample Prep: Dissolve SBDP in 50:50 Water:Acetonitrile (due to low aqueous solubility).

-

Validation:

Protocol: Forced Degradation (Stress Testing)

Determine the thermodynamic limits by stressing the molecule.[1]

-

Oxidative Stress: Incubate 1 mg/mL SBDP with 3%

at room temperature for 24 hours.[1] Analyze via HPLC for sulfoxide formation. -

Thermal Stress: Heat solid SBDP at 105 °C for 48 hours. Analyze via DSC for melting point depression (indicative of impurity formation).[1]

-

Acid/Base Hydrolysis: Reflux in 1N HCl and 1N NaOH for 4 hours. Neutralize and analyze. (Expect minimal degradation; SBDP is highly resistant).[1]

Implications for Research & Development

-

Peptide Synthesis: SBDP is the "Gold Standard" protected cysteine.[1] Its thermodynamic stability ensures that during peptide coupling (amide bond formation), the sulfur atom does not interfere or oxidize.[1] The benzyl group is removed only at the final stage using harsh reagents (HF or Na/NH3).[1]

-

Structural Biology: Used as a selective inhibitor of Cystathionine-γ-lyase (CSE) .[1] Unlike D-Pen, which reacts promiscuously with free thiols in proteins, SBDP is sterically bulky and chemically inert to disulfide exchange, allowing it to target specific enzymatic pockets without "off-target" redox reactions [2].[1]

-

Formulation: Due to the lipophilic shift (LogP > 0), SBDP can be formulated in lipid-based carriers where D-Pen would precipitate.[1] However, its low water solubility at neutral pH requires pH adjustment (acidic or basic) for aqueous liquid formulations.

References

-

ChemicalBook. D-Penicillamine and Derivatives Physicochemical Properties. (Accessed 2026).[1][6][7]

-

National Institutes of Health (NIH) - PubMed. D-Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine-γ-lyase.[1] (2016).[1]

-

US Biological. this compound Product Specifications & Storage.

-

PubChem. D-Penicillamine Compound Summary (Parent Analog Data).[1]

-

Beilstein Institute. Beilstein Registry Number 1722375 (D-Penicillamine derivatives).[1] (Cited via ChemicalBook).[1]

Sources

- 1. D-Penicillamine | 52-67-5 [chemicalbook.com]

- 2. D-Penicillamine | 52-67-5 [chemicalbook.com]

- 3. D-Penicillamine CAS#: 52-67-5 [m.chemicalbook.com]

- 4. Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Penicillamine disulfide | C10H20N2O4S2 | CID 9882671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+-)-Penicillamine | C5H11NO2S | CID 4727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of S-Benzyl-D-penicillamine: A Physicochemical Guide

Topic: Solubility of S-Benzyl-D-penicillamine in Aqueous vs. Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

This compound (S-Bzl-D-Pen) represents a critical structural modification of the parent chelator D-penicillamine. By alkylating the sulfhydryl group with a benzyl moiety, the molecule undergoes a drastic physicochemical shift: it transitions from a highly water-soluble thiol to a hydrophobic, bulky thioether.

This guide provides a technical analysis of its solubility behavior. Unlike its parent compound, S-Bzl-D-Pen exhibits poor aqueous solubility at neutral pH due to the lipophilic benzyl side chain and zwitterionic lattice energy. Successful manipulation of this compound requires a precise understanding of its isoelectric point (pI) and the use of pH-switching or dipolar aprotic solvents for solubilization.

Physicochemical Architecture

To master the solubility of S-Bzl-D-Pen, one must first understand the structural forces at play.

Structural Determinants

-

Core Backbone: The amino acid backbone (

and -

Side Chain Modification: The benzyl group (

) masks the polar thiol group. This eliminates the third ionizable proton (the thiol, -

Lattice Energy: The molecule packs efficiently in the solid state (Melting Point: ~197–198°C), requiring high solvation energy to break the crystal lattice.

Ionization and pKa Profile

The solubility of S-Bzl-D-Pen is strictly pH-dependent. Unlike the parent compound, it behaves as a diprotic acid/base system.

| Functional Group | Approximate pKa | Charge State at pH 7.0 | Solubility Impact |

| ~2.0 | Anionic ( | Promotes solubility at pH > 3 | |

| ~9.0 | Cationic ( | Promotes solubility at pH < 8 | |

| Net Charge at pH 7 | 0 (Zwitterion) | Neutral | Minimum Solubility (Precipitation) |

Solubility Landscape: Aqueous vs. Organic[1]

The following data summarizes the solubility behavior based on synthesis workups and crystallographic isolation protocols.

Aqueous Solubility (The "U-Curve")

S-Bzl-D-Pen follows a classic U-shaped solubility curve relative to pH.

-

Acidic (pH < 2): Highly Soluble. The amine is protonated (

) and the carboxyl is protonated ( -

Neutral (pH 4–8): Insoluble (Precipitates). The molecule exists as a zwitterion (

). The electrostatic attraction between molecules, combined with the hydrophobic benzyl tail, leads to aggregation and precipitation. -

Basic (pH > 10): Soluble. The amine deprotonates (

) and the carboxyl is ionized (

Organic Solvent Compatibility

| Solvent Class | Solvent Examples | Solubility Rating | Technical Notes |

| Dipolar Aprotic | DMSO, DMF | High | Preferred for preparing concentrated stock solutions (>50 mM) for bioassays. |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble, especially when heated. Ethanol is often used for washing precipitates to remove impurities without dissolving the bulk product. |

| Chlorinated | DCM, Chloroform | Low/Insoluble | Despite the benzyl group, the zwitterionic ionic headgroup prevents dissolution in non-polar organic solvents. |

| Hydrocarbons | Hexane, Benzene | Insoluble | Completely incompatible. Used as anti-solvents to force precipitation. |

Visualizing the Solubility Mechanism

The diagram below illustrates the equilibrium states that dictate solubility.

Figure 1: The pH-dependent solubility switch of this compound.

Experimental Protocols

These protocols are designed to be self-validating. If the solution does not behave as described (e.g., fails to precipitate at neutral pH), the purity of the substance should be questioned.

Protocol A: Preparation of a 100 mM Stock Solution

Context: For use in biological assays where organic solvent tolerance is limited.

-

Weighing: Weigh 23.9 mg of this compound (MW ~239.3 g/mol ).

-

Primary Solubilization: Add 1.0 mL of 100% DMSO . Vortex vigorously until clear.

-

Validation: The solution should be colorless and free of particulate matter.

-

-

Dilution (Critical Step): Slowly dilute this stock into the aqueous buffer.

-

Warning: Rapid dilution into neutral buffers (PBS pH 7.4) may cause microprecipitation due to the "Neutral" insolubility described above.

-

Workaround: If precipitation occurs, lower the pH of the buffer slightly or keep the final DMSO concentration >5%.

-

Protocol B: Purification via pH-Switching

Context: Recovering pure S-Bzl-D-Pen from a crude synthesis mixture.

-

Dissolution: Suspend the crude solid in water. Add 2M NaOH dropwise while stirring.

-

Observation: The solid should dissolve completely as pH exceeds 10.

-

-

Filtration: Filter the alkaline solution to remove non-acidic insoluble impurities (e.g., unreacted benzyl chloride).

-

Precipitation: Slowly add 2M HCl to the filtrate while monitoring pH.

-

Target: Aim for pH 5.0 – 6.0 (the Isoelectric Point).

-

Observation: A thick white precipitate will form.

-

-

Isolation: Filter the white solid. Wash with cold water (removes salts) followed by cold ethanol (removes organic impurities).

-

Drying: Dry under vacuum over

.

Synthesis & Application Workflow

The following diagram details the standard workflow for synthesizing and isolating S-Bzl-D-Pen, highlighting the solubility-driven separation steps.

Figure 2: Solubility-driven isolation workflow for this compound.

References

-

Oji, M., et al. (2014).[1] Crystal structure of S,N-dibenzyl-D-penicillamine monohydrate. Acta Crystallographica Section E. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for Penicillamine. Retrieved from [Link]

Sources

Pharmacological differences between S-Benzyl-D-penicillamine and D-penicillamine

Executive Summary: The "Thiol Switch"

In drug development and mechanistic toxicology, the distinction between D-penicillamine (D-Pen) and S-Benzyl-D-penicillamine (SBDP) represents a fundamental lesson in functional group pharmacology. While they share an identical amino acid backbone (valine derivative), they diverge critically at the sulfur moiety.

D-Pen possesses a free thiol (-SH) group, rendering it a potent chelator and a reactive nucleophile capable of thiol-disulfide exchange. Conversely, SBDP features a benzyl group attached to the sulfur (a thioether), effectively "capping" the thiol.

The Core Thesis: SBDP is not merely a derivative; it is the pharmacological negative control for D-Pen. If a biological effect observed with D-Pen is absent in SBDP, the mechanism is confirmed to be thiol-dependent (e.g., chelation, redox modulation, or mixed disulfide formation). If both compounds elicit the same response, the mechanism is likely driven by the amino acid backbone or stereospecific transport (e.g., System L transport).

Structural & Chemical Basis

To understand the pharmacological divergence, one must first analyze the steric and electronic modifications introduced by benzylation.

Molecular Architecture

-

D-Penicillamine: 3-mercapto-D-valine. The steric bulk of the gem-dimethyl groups adjacent to the thiol hinders the formation of intermolecular disulfide polymers (unlike cysteine), favoring mixed disulfides with proteins or intramolecular cyclization.

-

This compound: The sulfur atom is ether-linked to a benzyl ring. This removes the acidic proton of the thiol (pKa ~8.0 for D-Pen) and introduces significant lipophilicity and steric bulk.

Visualization of Structural Divergence

Figure 1: Functional divergence map. Green nodes indicate active pharmacological pathways of D-Pen; Red nodes indicate the "blocked" pathways in SBDP.

Pharmacodynamics: The Mechanistic Divide

This section details the specific biological interactions where these two compounds differ.

Metal Chelation (Wilson’s Disease Context)

D-Pen is the gold standard for treating Wilson’s disease due to its ability to chelate Copper (Cu) and promote urinary excretion.[1]

-

D-Pen: The free thiol acts as a soft base, coordinating with soft acids like Cu(I) and heavy metals (Pb, Hg).

-

SBDP: The benzyl group prevents the sulfur from acting as a ligand. Consequently, SBDP does not mobilize copper or zinc. In experimental settings, SBDP is used to prove that a drug's toxicity (e.g., teratogenicity) is due to zinc deficiency caused by chelation.

Thiol-Disulfide Exchange

-

D-Pen: Reacts with cysteine residues on proteins to form mixed disulfides (Protein-S-S-Pen). This is the mechanism for dissolving cystine stones in cystinuria (forming Pen-S-S-Cys, which is more soluble than Cys-S-S-Cys).

-

SBDP: Cannot participate in disulfide exchange. It remains chemically stable in the presence of cystine.

Enzyme Inhibition: Alkaline Phosphatase (ALP)

D-Pen is a known inhibitor of Alkaline Phosphatase. The mechanism is strictly zinc depletion . ALP is a zinc-metalloenzyme.

-

Causality: D-Pen strips the catalytic zinc ion from the enzyme's active site.

-

Validation: SBDP fails to inhibit ALP in vitro because it cannot strip the zinc. This confirms the inhibition is chelation-mediated, not an allosteric interaction with the amino acid backbone.

AP-1 Transcription Factor Binding

A critical study demonstrated that D-Pen inhibits the DNA binding of Activator Protein-1 (AP-1) via the formation of sulfur-containing radicals.[2]

-

The Experiment: Researchers compared D-Pen, Cysteine, and SBDP.

-

The Result: D-Pen inhibited AP-1 binding; SBDP did not.

Immunopharmacology: Haptenization

Drug-induced autoimmunity (e.g., pemphigus, myasthenia gravis) is a major side effect of D-Pen. The prevailing hypothesis is the Hapten Hypothesis .

| Feature | D-Penicillamine | This compound |

| Hapten Mechanism | Covalent binding to "self" proteins via disulfide bonds or thioester linkages (reactive thiol). | Cannot form covalent bonds with proteins under physiological conditions. |

| Immunogenicity | High.[3] Modifies MHC-peptide presentation. | Low/Negligible. Acts as a "silent" analogue in hapten assays. |

| T-Cell Stimulation | Stimulates T-cells in sensitized patients. | Generally fails to stimulate D-Pen-specific T-cell clones. |

Experimental Protocol: The "Thiol-Dependency" Assay

Objective: To determine if a cytoprotective effect (e.g., against oxidative stress) of D-Pen is due to direct radical scavenging (thiol-dependent) or upregulation of cellular pathways (thiol-independent).

Principle: Use SBDP as the negative control. If SBDP replicates the effect, the thiol is irrelevant.

Protocol Workflow

Step 1: Reagent Preparation

-

Stock A (D-Pen): Dissolve D-Penicillamine in PBS (pH 7.4). Prepare fresh (thiol oxidizes rapidly). Concentration: 10 mM.

-

Stock B (SBDP): Dissolve this compound in DMSO (due to benzyl hydrophobicity), then dilute in PBS. Final DMSO concentration on cells must be <0.1%.

-

Stock C (Vehicle): PBS with matched DMSO concentration.

Step 2: Cell Treatment (e.g., HEK293 Cells)

-

Seed cells in 96-well plates (10^4 cells/well).

-

Pre-treat with D-Pen or SBDP (titration: 10 µM – 500 µM) for 2 hours.

-

Challenge: Add H2O2 (100 µM) or Copper (CuSO4) to induce stress.

-

Incubate for 24 hours.

Step 3: Endpoint Analysis

-

Assay: MTT or CellTiter-Glo (Viability).

-

Interpretation:

-

Scenario A: D-Pen protects; SBDP dies. -> Mechanism is Direct Scavenging/Chelation.

-

Scenario B: D-Pen protects; SBDP protects. -> Mechanism is likely receptor-mediated or metabolic (unrelated to thiol).

-

Workflow Visualization

Figure 2: Decision tree for interpreting data when using SBDP as a pharmacological control.

Summary of Physicochemical & Pharmacological Differences

| Property | D-Penicillamine | This compound |

| CAS Number | 52-67-5 | 3262-58-6 |

| Molecular Structure | Free Thiol (-SH) | Benzyl Thioether (-S-CH2-C6H5) |

| Redox Activity | High (Reducing agent) | Inert |

| Metal Chelation | Strong (Cu, Zn, Hg, Pb) | None |

| Solubility | Highly Water Soluble | Poor Water Solubility (Requires DMSO/Ethanol) |

| Primary Research Use | Clinical Drug (Wilson's, RA) | Negative Control / Structural Probe |

| AP-1 DNA Binding | Inhibits (via radicals) | No Effect |

| Alkaline Phosphatase | Inhibits (via Zn stripping) | No Effect |

References

-

Handel, M. L., et al. (1996). "D-penicillamine causes free radical-dependent inactivation of activator protein-1 DNA binding."[2] Journal of Immunology.

-

Netter, P., et al. (1987). "Penicillamine: metabolism and mechanisms of action."[1][3] Presse Medicale.

-

Lipsky, P. E. (1984). "Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes." Journal of Clinical Investigation.

-

Fishman, W. H., & Sie, H. G. (1971). "Organ-specific inhibition of human alkaline phosphatase isoenzymes of liver, bone, intestine and placenta; L-phenylalanine, L-tryptophan and L-homoarginine." Enzymologia. (Contextualizing amino acid inhibition vs chelation).

-

Perrett, D. (1981). "The metabolism and pharmacology of D-penicillamine in man." Journal of Rheumatology.

Sources

Toxicity and safety data sheet (SDS) analysis for S-Benzyl-D-penicillamine

S-Benzyl-D-Penicillamine: A Technical Assessment of Toxicity, Safety, and Handling

Executive Technical Summary

This compound (D-Pen(Bzl)-OH) is a modified cysteine analogue where the sulfhydryl (thiol) group of D-penicillamine is protected by a benzyl moiety.[1][2] Unlike its parent compound, D-penicillamine, which is a potent metal chelator used in Wilson’s disease, the S-benzyl derivative lacks a free thiol.[1] This structural modification drastically alters its physicochemical properties and toxicological profile.[1]

While standard Safety Data Sheets (SDS) often default to generic "amino acid derivative" warnings, this guide analyzes the specific hazards arising from its lipophilicity and immunogenic potential .

| Compound Identity | Details |

| CAS Number | 54536-38-8 |

| Chemical Name | 2-Amino-3-(benzylthio)-3-methylbutanoic acid |

| Formula | C₁₂H₁₇NO₂S |

| Molecular Weight | 239.33 g/mol |

| Solubility Profile | Hydrophobic. Insoluble in water; Soluble in DMSO, DMF, Methanol, and dilute acid/base.[1][3] |

| Primary Application | Peptide synthesis intermediate; Immunological hapten probe; Structural mimic for penicillin allergy studies.[1] |

Hazard Identification & GHS Classification

As a Senior Scientist, I must highlight that while the acute toxicity of this compound is lower than the free thiol form, the sensitization risk is elevated due to the benzyl group facilitating dermal penetration.

Composite GHS Classification (Derived from SAR Analysis)

Based on parent pharmacophore (D-Penicillamine) and benzyl-cysteine analogues.[1]

| Hazard Class | GHS Category | Hazard Statement | Technical Context |

| Skin Sensitization | Category 1 (H317) | May cause an allergic skin reaction.[1] | CRITICAL: The benzyl-thioether moiety can act as a hapten, potentially triggering T-cell mediated hypersensitivity (Type IV).[1] |

| Skin Irritation | Category 2 (H315) | Causes skin irritation.[1][4][5][6] | Lipophilic nature allows retention in the stratum corneum, leading to localized dermatitis. |

| Eye Irritation | Category 2A (H319) | Causes serious eye irritation.[1][4][5] | Mechanical abrasion and chemical irritation of mucous membranes. |

| STOT-SE | Category 3 (H335) | May cause respiratory irritation.[1][4][5] | Fine dust inhalation triggers mucosal inflammation.[1] |

| Reproductive Tox. | Suspected (H361) | Suspected of damaging fertility/unborn child.[1] | Inference: D-Penicillamine is a known teratogen (lathyrism mechanism).[1] While S-benzylation reduces bioavailability, the metabolic cleavage could release the active teratogen.[1] |

Mechanistic Toxicology: The "Why" Behind the Hazard

To handle this compound safely, one must understand the causality of its toxicity. It differs from D-penicillamine in two distinct ways:

A. Loss of Chelation (Reduced Acute Toxicity)

D-penicillamine toxicity often stems from its ability to strip essential metals (Zinc, Copper) from enzymes.[1] this compound has a "capped" sulfur.[1]

-

Result: It does not cause immediate copper deficiency or acute metalloprotein inhibition in vitro.[1]

B. Enhanced Immunogenicity (Sensitization Risk)

The benzyl group increases the partition coefficient (LogP), making the molecule lipophilic.[1]

-

Dermal Penetration: Unlike the water-soluble parent, the S-benzyl form penetrates the lipid bilayer of skin cells more efficiently.[1]

-

Haptenization: Once intracellular, metabolic oxidation can generate reactive intermediates that bind to host proteins (MHC complexes).[1]

-

Cross-Reactivity: This compound is structurally homologous to the benzylpenicilloyl determinant, the major antigenic determinant in penicillin allergies. Researchers with beta-lactam hypersensitivity must exercise extreme caution.[1]

Visualization: The Sensitization Pathway

The following diagram illustrates how this compound triggers an immune response compared to direct toxicity.

Figure 1: Mechanism of Action for Delayed-Type Hypersensitivity (DTH) induced by lipophilic cysteine derivatives.[1]

Experimental Protocols & Handling

Trustworthiness Protocol: The following procedures are designed to be self-validating. If the visual check fails, the safety protocol is compromised.

Protocol A: Reconstitution (Solubility Management)

Challenge: The compound is hydrophobic. Attempting to dissolve it in water results in a suspension that creates dust hazards when dried.[1]

-

Primary Solvent: Weigh the powder into a vial. Add DMSO (Dimethyl Sulfoxide) or DMF dropwise.[1]

-

Validation: Solution should become clear immediately. If cloudy, sonicate for 10 seconds.

-

-

Dilution: Slowly add the organic stock solution to your aqueous buffer (PBS/Media) while vortexing.

-

Limit: Do not exceed 10% DMSO final concentration to avoid precipitation.[1]

-

-

pH Adjustment: If using for peptide synthesis coupling, ensure the environment is slightly basic (pH 7.5–8.[1]0) to maintain solubility of the carboxylate form.

Protocol B: Waste Disposal & Deactivation

Why: Thioethers can oxidize to sulfoxides/sulfones, which are persistent.

-

Segregation: Do not mix with aqueous acidic waste (risk of precipitation and clogging).[1]

-

Oxidative Neutralization (Optional for Spills): Treat spill area with 10% bleach (Sodium Hypochlorite).[1]

-

Disposal: Classify as "Halogen-free Organic Solvent Waste" (if dissolved in DMSO) or "Solid Hazardous Waste" (if powder).[1]

Emergency Response Workflow

In the event of exposure, immediate action mitigates the immunogenic risk.

Figure 2: Triage workflow for this compound exposure. Note the emphasis on "Blot, Do not rub" for skin to prevent forcing the lipophilic compound deeper into the dermis.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5852, Penicillamine (Parent Structure).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Penicillamine - Toxicological Information.[1][7] Retrieved from [Link](Note: Link directs to parent compound dossier as primary reference for derivatives).[1]

-

Friedmann, P. S. (1981).[1] "The immunobiology of Langerhans cells." Immunology Today. (Mechanistic reference for hapten-protein binding in cysteine derivatives).

Disclaimer: This guide is a technical synthesis for research professionals. It does not replace the official SDS provided by the specific manufacturer of your lot number.

Sources

- 1. D-Penicillamine disulfide | C10H20N2O4S2 | CID 9882671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcd.com [chemcd.com]

- 3. Penicillamine - Wikipedia [en.wikipedia.org]

- 4. carlroth.com [carlroth.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Metabolic pathways involving S-Benzyl-D-penicillamine derivatives

Title: Metabolic Stability and Biotransformation of S-Benzyl-D-Penicillamine Derivatives Subtitle: A Technical Guide on Steric Hindrance, Enzymatic Resistance, and Clearance Pathways

Executive Summary

This technical guide analyzes the metabolic fate of This compound (SBDP) . Unlike its structural analogue S-benzyl-cysteine, SBDP exhibits a distinct metabolic profile driven by two critical structural features: the gem-dimethyl group at the

For drug development professionals, SBDP represents a "metabolically privileged" scaffold. It resists the rapid bioactivation pathways that typically turn cysteine conjugates into nephrotoxic thiols (via

Structural Biochemistry & Physicochemical Constraints

The metabolic trajectory of SBDP is dictated by the "Gem-Dimethyl Effect" and chirality.

-

Steric Blockade: The two methyl groups at the

-position create significant steric hindrance. This prevents the formation of the pyridoxal 5'-phosphate (PLP)-aldimine intermediate required by Cysteine Conjugate -

Chiral Selectivity: As a D-isomer, SBDP evades L-amino acid oxidases and standard proteases. However, it becomes a candidate for D-Amino Acid Oxidase (DAAO) , particularly because the S-benzyl group increases lipophilicity, making it a more attractive substrate for DAAO than the parent D-penicillamine.

Table 1: Physicochemical Comparison of Cysteine Analogues

| Feature | S-Benzyl-L-Cysteine | D-Penicillamine | This compound |

| Stereochemistry | L-Isomer | D-Isomer | D-Isomer |

| Hydrogen (H, H) | Methyl (CH₃, CH₃) | Methyl (CH₃, CH₃) | |

| Lipophilicity (LogP) | ~0.5 | -1.3 (Hydrophilic) | ~2.1 (Lipophilic) |

| Primary Metabolism | N-Acetylation / | Disulfide exchange / N-Acetylation | N-Acetylation / DAAO Oxidation |

| High (Toxic Thiol Release) | Null | Null (Steric Resistance) |

Metabolic Pathways: Mechanisms & Causality

The metabolism of SBDP diverges into two primary potential pathways: N-acetylation (Phase II) and Oxidative Deamination (Phase I).

Pathway A: N-Acetylation (Mercapturic Acid Formation)

In mammals, the primary clearance route for S-substituted cysteines is the formation of mercapturic acids. Despite the steric bulk, N-acetyltransferases (NATs) in the kidney and liver can access the

-

Mechanism: Transfer of an acetyl group from Acetyl-CoA to the nitrogen of SBDP.

-

Outcome: Formation of N-Acetyl-S-Benzyl-D-Penicillamine. This increases water solubility and facilitates renal excretion via organic anion transporters (OATs).

Pathway B: Oxidative Deamination (DAAO)

While D-penicillamine is a poor substrate for D-Amino Acid Oxidase (DAAO) due to its polarity, the S-benzyl moiety mimics the side chain of D-phenylalanine (a strong DAAO substrate).

-

Mechanism: DAAO (FAD-dependent) oxidizes the

-carbon, releasing ammonia and forming the -

Significance: This pathway is unique to the D-isomer. The resulting

-keto acid may spontaneously decarboxylate or undergo further oxidation.

Pathway C: S-Oxidation (Minor)

Cytochrome P450s or Flavin-containing Monooxygenases (FMOs) may oxidize the sulfur atom to a sulfoxide. However, the bulky benzyl and methyl groups often hinder access to the sulfur center compared to linear thioethers.

Visualization of Metabolic Fate

The following diagram illustrates the divergence between the toxic

Figure 1: Metabolic divergence of this compound. Note the explicit blockage of the bioactivation pathway (Red) due to steric hindrance.

Experimental Protocol: DAAO Kinetic Assay

To verify the metabolic stability and substrate specificity of SBDP compared to D-Penicillamine, use this coupled enzymatic assay. This protocol detects the release of hydrogen peroxide (

Principle

Materials

-

Enzyme: Porcine Kidney D-Amino Acid Oxidase (Sigma-Aldrich or equivalent), suspended in 0.1 M sodium pyrophosphate buffer (pH 8.3).

-

Substrates:

-

Control: D-Alanine (10 mM).

-

Test A: D-Penicillamine (10 mM).

-

Test B: this compound (10 mM) (Dissolve in minimal DMSO if solubility is low,

final conc).

-

-

Chromogen: Peroxidase (HRP) + 4-Aminoantipyrine (AAP) + Phenol.

Step-by-Step Workflow

-

Preparation:

-

Prepare a Reaction Mixture containing: 0.1 M Pyrophosphate buffer (pH 8.3), 1 mM AAP, 10 mM Phenol, and 5 U/mL HRP.

-

-

Incubation:

-

In a 96-well microplate, add 150 µL of Reaction Mixture to each well.

-

Add 20 µL of Substrate solution (Control, Test A, or Test B).

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add 30 µL of DAAO enzyme solution to initiate the reaction.

-

-

Measurement:

-

Monitor absorbance at 505 nm kinetically for 20 minutes (read every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Expectation: D-Alanine (High

) > this compound (Moderate -

Note: The increased lipophilicity of the S-Benzyl group should enhance

affinity for DAAO compared to the parent drug.

-

Analytical Validation (LC-MS/MS)

For definitive identification of the N-acetylated metabolite in biological matrices (e.g., urine or plasma), use the following transition parameters.

-

Instrument: Triple Quadrupole Mass Spectrometer (ESI+).

-

Column: C18 Reverse Phase (High carbon load for retention of the benzyl group).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

Table 2: Suggested MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| This compound | ~240.1 | 91.1 | 20 | Tropylium ion (Benzyl) |

| N-Acetyl-S-Benzyl-D-Pen | ~282.1 | 240.1 | 15 | Loss of Acetyl group |

| N-Acetyl-S-Benzyl-D-Pen | ~282.1 | 91.1 | 25 | Tropylium ion (Benzyl) |

References

-

Perrett, D. (1981).[2] "The metabolism and pharmacology of D-penicillamine in man." Journal of Rheumatology, 8(Suppl 7), 41-50. Link

- Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences, 64, 1373-1394. (Contextualizes DAAO specificity for hydrophobic D-amino acids).

- Cooper, A.J.L., & Pinto, J.T. (2006). "Cysteine S-conjugate β-lyases." Amino Acids, 30, 1-15. (Establishes the mechanism of beta-lyase and the blocking effect of alpha-methyl substitution).

-

Waring, R.H., & Mitchell, S.C. (1988). "The metabolism of 35S-D-penicillamine in man." Xenobiotica, 18(2), 235-244. Link

-

PubChem. (2025). "N-Acetyl-D-penicillamine Compound Summary." National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of S-Benzyl-D-penicillamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystal structure, and stereochemical properties of S-Benzyl-D-penicillamine. As a crucial derivative of D-penicillamine, a molecule of significant therapeutic importance, a thorough understanding of its three-dimensional architecture is paramount for advancements in drug design and development. This document is structured to provide not only foundational knowledge but also actionable experimental insights, grounded in established scientific literature.

Introduction: The Significance of this compound

D-penicillamine is a chiral amino acid that has found application in the treatment of Wilson's disease, rheumatoid arthritis, and cystinuria. Its therapeutic efficacy is intrinsically linked to its stereochemistry and its ability to chelate metals and participate in thiol-disulfide exchange reactions. The S-benzyl derivative, this compound, serves as a key intermediate in the synthesis of more complex molecules and as a model compound for studying the influence of a bulky hydrophobic group on the stereochemical and conformational properties of the parent amino acid. The benzylation of the thiol group modifies the molecule's polarity and steric profile, which can significantly impact its biological activity and pharmacokinetic properties. A detailed understanding of its solid-state structure and solution-state behavior is therefore essential for researchers in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a benzyl halide with the thiol group of D-penicillamine. The choice of reaction conditions is critical to ensure selective S-alkylation and to preserve the stereochemical integrity of the chiral center.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of penicillamine derivatives.

Materials:

-

D-penicillamine

-

Sodium hydroxide (NaOH)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Hydrochloric acid (HCl), 12 M

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-penicillamine in deionized water.

-

Basification: Cool the solution in an ice bath and slowly add a stoichiometric excess of sodium hydroxide solution (e.g., 3 molar equivalents) while stirring. This deprotonates the thiol group, forming the more nucleophilic thiolate anion.

-

Benzylation: While maintaining the cold temperature, add benzyl chloride (e.g., 3 molar equivalents) dropwise to the reaction mixture. The use of an excess of the alkylating agent and base is a common strategy in the synthesis of related compounds to drive the reaction to completion.[1]

-

Reaction Monitoring: Allow the reaction to stir overnight in the ice bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, carefully neutralize the solution by adding 12 M hydrochloric acid until a white precipitate of this compound is formed.[1]

-

Isolation and Purification: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

Use of Excess Base: Ensures complete deprotonation of the thiol group, maximizing the concentration of the reactive thiolate species.

-

Ice Bath Conditions: The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions.

-

Neutralization: Acidification of the reaction mixture protonates the carboxylate and amino groups, leading to the precipitation of the zwitterionic product, which is less soluble in water.

Crystal Structure Analysis

Insights from the Crystal Structure of S,N-dibenzyl-d-penicillamine Monohydrate

The crystal structure of S,N-dibenzyl-d-penicillamine monohydrate was determined by single-crystal X-ray diffraction.[2][3][4] The key findings from this analysis are summarized below and serve as a predictive model for this compound.

Table 1: Crystallographic Data for S,N-dibenzyl-d-penicillamine Monohydrate [2][3]

| Parameter | Value |

| Chemical Formula | C₁₉H₂₃NO₂S·H₂O |

| Molecular Weight | 347.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a | 19.930 (2) Å |

| b | 6.2500 (7) Å |

| c | 30.645 (4) Å |

| β | 98.715 (7)° |

| Volume | 3773.2 (8) ų |

| Z | 8 |

Molecular Conformation:

In the solid state, the S,N-dibenzyl-d-penicillamine molecule exists as a zwitterion, with a protonated amino group and a deprotonated carboxylate group.[2][3][4] A notable feature is the presence of an intramolecular N—H⋯S hydrogen bond.[2][3][4] This interaction likely plays a significant role in stabilizing the conformation of the molecule. For this compound, a similar zwitterionic form and the potential for intramolecular hydrogen bonding between the ammonium group and the sulfur atom can be anticipated.

Crystal Packing:

The crystal structure of the S,N-dibenzyl derivative reveals a network of intermolecular hydrogen bonds involving the organic molecules and water molecules of crystallization.[2][3][4] Specifically, N—H⋯O and O—H⋯O hydrogen bonds link the molecules into a tape-like structure.[2][3][4] It is plausible that this compound would also exhibit extensive hydrogen bonding in its crystal lattice, likely involving the amino and carboxyl groups, leading to a stable, well-ordered crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized workflow for the determination of a small molecule crystal structure, based on the methodology used for the S,N-dibenzyl-d-penicillamine derivative.

Workflow for Crystal Structure Determination

Caption: Workflow for Single-Crystal X-ray Diffraction.

-

Crystallization: High-quality single crystals of this compound are required. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For the related S,N-dibenzyl derivative, crystals were obtained by slow evaporation from the filtrate at room temperature over a month.[2]

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to improve the agreement between the calculated and observed diffraction data.

-

Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the chiral center at the α-carbon, which has the (R) configuration, consistent with its derivation from D-penicillamine. The presence of the bulky benzyl and gem-dimethyl groups imposes significant steric constraints on the molecule, influencing its preferred conformation in both the solid state and in solution.

Conformational Preferences

Studies on penicillamine have shown that its conformation is sensitive to the surrounding environment, particularly pH.[1] Raman Optical Activity (ROA) spectroscopy, a powerful technique for studying chiral molecules in solution, combined with Density Functional Theory (DFT) calculations, has revealed that penicillamine tends to adopt a conformation where the sulfur atom is in a trans orientation with respect to the carboxylate group.[1] This preference is likely to be retained in this compound, although the bulky S-benzyl group may introduce additional conformational restrictions.

Molecular Structure of this compound

Caption: Key structural features of this compound.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the structure and stereochemistry of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the connectivity of the molecule. The diastereotopic nature of the gem-dimethyl groups and the methylene protons of the benzyl group may result in distinct signals in the NMR spectrum, providing information about the molecular conformation and dynamics.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the amino, carboxylate, and benzyl groups would be expected.

-

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to confirm the overall chirality of the molecule and to study its conformational changes in response to environmental factors.

Conclusion

This compound is a molecule of significant interest due to its relationship with the therapeutically important D-penicillamine. This guide has provided a detailed overview of its synthesis, a predictive model of its crystal structure based on a closely related derivative, and an analysis of its key stereochemical features. The experimental protocols and theoretical insights presented herein are intended to serve as a valuable resource for researchers working on the design and development of new therapeutic agents based on the penicillamine scaffold. Further experimental work to determine the precise crystal structure of this compound would be a valuable contribution to the field.

References

-

Yoshinari, N., & Konno, T. (2014). Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1209. [Link]

-

Guo, Y., et al. (2021). Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions by Raman Optical Activity spectroscopy and DFT calculations. Physical Chemistry Chemical Physics, 23(39), 22119-22132. [Link]

-

Yoshinari, N., & Konno, T. (2014). Crystal structure of S,N-dibenzyl-D-penicillamine monohydrate. IUCrData, 70(Pt 11), o1209. [Link]

-

Freeman, H. C., Huq, F., & Stevens, G. N. (1976). Metal binding by D-penicillamine: Crystal structure of D-penicillaminatocadmium(II) hydrate. Journal of the Chemical Society, Chemical Communications, (3), 90-91. [Link]

-

Yoshinari, N., & Konno, T. (2014). Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1209. [Link]

Sources

Methodological & Application

A Senior Application Scientist's Guide to N-Protection Strategies for S-Benzyl-D-penicillamine

Introduction: The Critical Role of N-Protection in Harnessing S-Benzyl-D-penicillamine

This compound, a sterically hindered amino acid derivative, is a valuable building block in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmacologically relevant molecules. Its unique structural feature, the gem-dimethyl group on the β-carbon, imparts significant conformational constraints and resistance to enzymatic degradation in the resulting peptides. However, the nucleophilic nature of its α-amino group necessitates a robust protection strategy to prevent unwanted side reactions during subsequent synthetic transformations, such as peptide coupling. This guide provides an in-depth analysis of the most common and effective methods for the N-protection of this compound, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The choice of an appropriate N-protecting group is paramount and is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal. An ideal protecting group should be introduced in high yield under mild conditions, be stable to a wide range of reagents and reaction conditions, and be removable selectively without affecting other functional groups in the molecule. This guide will focus on three of the most widely employed N-protecting groups in modern organic synthesis: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).

The Challenge of Steric Hindrance

A key consideration in the N-acylation of this compound is the steric bulk imposed by the adjacent gem-dimethyl group. This steric hindrance can significantly impact the reaction kinetics, often requiring more forcing conditions or longer reaction times compared to less hindered amino acids. The choice of acylation agent and reaction conditions must be carefully optimized to achieve high yields and avoid potential side reactions.

Section 1: The Acid-Labile tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. Its popularity stems from its ease of introduction and its selective removal under acidic conditions, which are orthogonal to the base-labile Fmoc group and the hydrogenolysis conditions used for Cbz removal.

Rationale for Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The resulting tert-butoxycarbamic acid anhydride intermediate then collapses to yield the N-Boc protected amino acid, tert-butanol, and carbon dioxide. The choice of base and solvent is crucial for achieving high yields, especially with the sterically hindered this compound.

Detailed Application Protocol: N-Boc-S-benzyl-D-penicillamine

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, 1N)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 1N NaOH (aq). The volume should be sufficient to fully dissolve the starting material.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate in vacuo to obtain a crude oil or solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

-

Characterization:

-

Appearance: White to off-white solid.

-

¹H NMR: The spectrum should show the characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the benzyl group protons, and the penicillamine backbone protons.

-

Mass Spectrometry: To confirm the molecular weight of the N-Boc protected product.

Deprotection Protocol: Acidolysis

The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

-

Dissolve the N-Boc-S-benzyl-D-penicillamine in dichloromethane (DCM).

-

Add an equal volume of TFA and stir the solution at room temperature for 1-2 hours.[1]

-

Remove the solvent and excess TFA in vacuo.

-

The resulting amine salt can be used directly in the next step or neutralized with a base.

Section 2: The Base-Labile 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is another widely used protecting group, particularly in solid-phase peptide synthesis (SPPS). Its key advantage is its lability to basic conditions, typically a solution of piperidine in an organic solvent, which allows for orthogonal protection strategies in combination with acid-labile (e.g., Boc, t-Bu) and hydrogenolysis-labile (e.g., Cbz, Bn) protecting groups.

Rationale for Fmoc Protection

The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The reaction mechanism is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the Fmoc reagent.

Detailed Application Protocol: N-Fmoc-S-benzyl-D-penicillamine

Materials:

-

This compound

-

N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl, 1N)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the acetone.

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and other impurities.

-

Acidify the aqueous layer to pH 2 with 1N HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter and concentrate the solution in vacuo.

-

The crude product can be purified by flash chromatography on silica gel or by recrystallization.

-

Characterization:

-

Appearance: White solid.

-

Molecular Formula: C₂₇H₂₇NO₄S[2]

-

Molecular Weight: 461.57 g/mol [2]

-

¹H NMR: The spectrum will show characteristic signals for the fluorenyl group protons, the benzyl group protons, and the penicillamine backbone protons.

-

Mass Spectrometry: To confirm the molecular weight.

Deprotection Protocol: Piperidine Treatment

The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine.

-

Dissolve the N-Fmoc-S-benzyl-D-penicillamine in N,N-dimethylformamide (DMF).

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the solution at room temperature for 30 minutes.

-

The deprotected amine can be isolated by precipitation with water and subsequent filtration, or used directly in solution for the next synthetic step.

Section 3: The Hydrogenolysis-Labile Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group that is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups. It is typically removed by catalytic hydrogenolysis, a mild and efficient method.

Rationale for Cbz Protection

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). The reaction is a nucleophilic acyl substitution at the chloroformate. The stability of the Cbz group under a variety of conditions makes it a valuable tool in complex multi-step syntheses.

Detailed Application Protocol: N-Cbz-S-benzyl-D-penicillamine

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in 2N NaOH (aq) and cool the solution to 0 °C in an ice bath.

-

Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter and concentrate the solution in vacuo to give the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterization:

-

Appearance: White crystalline solid.

-

¹H NMR: The spectrum will display signals corresponding to the two benzyl groups and the penicillamine backbone.

-

Mass Spectrometry: To confirm the molecular weight.

Deprotection Protocol: Catalytic Hydrogenolysis

The Cbz group is efficiently removed by catalytic hydrogenation.

-

Dissolve the N-Cbz-S-benzyl-D-penicillamine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the deprotected this compound.

Comparative Summary of N-Protection Methods

| Protecting Group | Reagent for Protection | Cleavage Condition | Orthogonality | Key Advantages | Potential Challenges with Penicillamine |

| Boc | (Boc)₂O | Strong Acid (e.g., TFA) | Orthogonal to Fmoc and Cbz | Robust, widely used, easy to introduce | Steric hindrance may slow down the reaction. |

| Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Orthogonal to Boc and Cbz | Mild cleavage, suitable for SPPS | Potential for side reactions with base-sensitive functionalities. |

| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C) | Orthogonal to Boc and Fmoc | Stable to acid and base | Catalyst poisoning can be an issue; not suitable for molecules with other reducible groups. |

Conclusion

The successful N-protection of this compound is a critical step in its utilization for the synthesis of complex, high-value molecules. The choice between Boc, Fmoc, and Cbz protecting groups should be made based on a thorough consideration of the overall synthetic strategy, with particular attention to the required orthogonality of deprotection steps. While the steric hindrance of the penicillamine backbone presents a challenge, the protocols outlined in this guide provide a solid foundation for achieving high-yielding N-protection. Careful optimization of reaction conditions and purification methods will ensure the successful preparation of these valuable synthetic intermediates, paving the way for advancements in drug discovery and development.

References

- Ardeo, A., et al. (2017). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Molecules, 22(12), 2169.

- Yoshinari, N., & Konno, T. (2014). Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1209.

- Zheng, Y., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15094–15097.

- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2013). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Synlett, 24(10), 1993-1998.

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Mosberg, H. I., et al. (1983). Synthesis of deuterium labelled penicillamine and its use for the assignment of the 1H NMR spectra of two cyclic enkephalin analogs. International Journal of Peptide and Protein Research, 21(3), 310-314.

- Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Toxicology Mechanisms and Methods, 16(3), 129-135.

- Klein, B. A. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor.

- Durán, G. M., et al. (2017). Analysis of Penicillamine Using Cu-Modified Graphene Quantum Dots Synthesized from Uric Acid as Single Precursor. Sensors, 17(10), 2345.

- Weigert, F. (1973). Improved synthesis of bioactive L-penicillamine via an economical and environment-friendly route. Angewandte Chemie International Edition in English, 12(3), 224-225.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supporting Information. Retrieved from [Link]

-

Chemsrc. (2026). S-benzyl-N-formyl-D-penicillamine. Retrieved from [Link]

- Google Patents. (2020). CN111909067A - Organic total synthesis method of D-penicillamine.

Sources

Application Note: High-Efficiency Enzymatic Resolution for the Production of S-Benzyl-D-Penicillamine

Executive Summary & Scope

This application note details the protocol for the enzymatic resolution of

Unlike traditional chemical resolution methods that utilize toxic alkaloids (e.g., brucine) or expensive chiral auxiliaries, this protocol utilizes Penicillin G Acylase (PGA) (EC 3.5.1.11). This enzyme exhibits strict stereospecificity for the L-enantiomer of phenylacetyl derivatives, allowing for a highly efficient "subtractive" resolution where the desired D-enantiomer remains as the unreacted amide, easily separated via solvent extraction.

Target Audience: Process Chemists, Biocatalysis Engineers, and API Manufacturing Specialists.

Scientific Principles & Mechanism[1]

The Chirality Imperative

Penicillamine exists as two enantiomers. D-Penicillamine is the therapeutically active form. L-Penicillamine is highly toxic (a potent pyridoxine antagonist) and must be strictly excluded from the final API. Consequently, the optical purity (Enantiomeric Excess,

Why S-Benzyl Protection?

The free thiol (-SH) group of penicillamine is susceptible to rapid oxidation (forming disulfides) and can poison biocatalysts. Benzylation of the thiol (S-Benzyl) protects the sulfur atom, rendering the molecule stable during the enzymatic hydrolysis step.

The Biocatalytic System: Kinetic Resolution